molecular formula C44H55N8O8P B8262713 N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide

Cat. No.: B8262713
M. Wt: 854.9 g/mol
InChI Key: ZGDBCILCTOHNAB-UHFFFAOYSA-N
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Description

N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide is a modified nucleoside phosphoramidite critical for solid-phase oligonucleotide synthesis. Its structure comprises three key components:

  • Purine Base: A 6-oxo-1H-purin-2-yl moiety, which mimics natural purine bases in nucleic acids.
  • Sugar Backbone: A 3-methoxyoxolan-2-yl (tetrahydrofuran) ring with protective groups, including bis(4-methoxyphenyl)-phenylmethoxy (DMT) at the 5'-position and a 2-cyanoethyl-protected phosphoramidite at the 3'-position.
  • Phosphoramidite Group: A di(propan-2-yl)amino phosphoramidite with a 2-cyanoethoxy group, enabling controlled coupling during oligonucleotide chain elongation .

The compound is synthesized under anhydrous conditions using 5-ethylthio-1H-tetrazole (ETT) as an activator, followed by purification via flash chromatography. Analytical characterization by LC/MS, $^{1}\text{H}$ NMR, $^{13}\text{C}$ NMR, and $^{31}\text{P}$ NMR confirms its structural integrity and purity .

Properties

IUPAC Name

N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H55N8O8P/c1-29(2)52(30(3)4)61(58-25-13-24-45)60-38-36(59-42(39(38)56-9)51-28-46-37-40(51)48-43(49-41(37)53)47-27-50(5)6)26-57-44(31-14-11-10-12-15-31,32-16-20-34(54-7)21-17-32)33-18-22-35(55-8)23-19-33/h10-12,14-23,27-30,36,38-39,42H,13,25-26H2,1-9H3,(H,48,49,53)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDBCILCTOHNAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1OC)N2C=NC3=C2N=C(NC3=O)N=CN(C)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H55N8O8P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

854.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Purine Core with N,N-Dimethylmethanimidamide

The purine derivative is functionalized using N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the methanimidamide group.

Procedure :

  • React 2-amino-6-oxopurine (1.0 equiv) with DMF-DMA (3.0 equiv) in anhydrous tetrahydrofuran (THF) at 60°C for 3 hours.

  • Monitor reaction completion via HPLC (≥95% conversion).

  • Isolate the intermediate N'-(6-oxo-1H-purin-2-yl)-N,N-dimethylmethanimidamide by precipitation in ice-cold diethyl ether (yield: 88%).

Key Data :

ParameterValue
Reaction Temperature60°C
SolventTHF
Yield88%
Purity (HPLC)97.2%

Construction of the 3-Methoxyoxolan-2-yl Scaffold

The oxolane ring is synthesized via cyclization of a diol precursor followed by methoxylation.

Procedure :

  • Prepare 2,3-dihydroxy-5-hydroxymethyltetrahydrofuran from D-ribose using a reported diol protection protocol.

  • Treat with methyl triflate (1.2 equiv) and 2,6-lutidine (2.0 equiv) in dichloromethane (DCM) at 0°C for 1 hour to install the 3-methoxy group.

  • Purify via silica gel chromatography (hexane:ethyl acetate = 3:1) to isolate 3-methoxyoxolan-2-yl methanol (yield: 74%).

Key Data :

ParameterValue
Methylating AgentMethyl triflate
Base2,6-Lutidine
Yield74%
Optical Purity>99% ee (HPLC chiral column)

Phosphoramidite Coupling at C4

The phosphoramidite moiety is introduced using 2-cyanoethoxy-N,N-diisopropylaminophosphane under anhydrous conditions.

Procedure :

  • Activate the C4 hydroxyl group of the oxolane scaffold with 1H-tetrazole (0.45 M in acetonitrile) for 15 minutes.

  • Add 2-cyanoethoxy-N,N-diisopropylaminophosphane (1.5 equiv) and stir under argon at 25°C for 2 hours.

  • Quench with 5% aqueous NaHCO₃ and extract with ethyl acetate.

  • Purify by flash chromatography (dichloromethane:methanol = 20:1) to isolate the phosphoramidite intermediate (yield: 82%).

Key Data :

ParameterValue
Coupling Reagent2-Cyanoethoxy-N,N-diisopropylaminophosphane
Activator1H-Tetrazole
Reaction Time2 hours
Yield82%

DMT Protection at C5

The bis(4-methoxyphenyl)-phenylmethoxy (DMT) group is introduced to protect the C5 hydroxyl.

Procedure :

  • Dissolve the phosphoramidite intermediate (1.0 equiv) in pyridine (0.1 M).

  • Add 4,4'-dimethoxytrityl chloride (1.2 equiv) and stir at 25°C for 12 hours.

  • Quench with methanol, concentrate under vacuum, and purify via silica gel chromatography (hexane:acetone = 4:1) to obtain the DMT-protected product (yield: 91%).

Key Data :

ParameterValue
Protecting Agent4,4'-Dimethoxytrityl chloride
SolventPyridine
Yield91%
Purity (TLC)Rf = 0.43 (hexane:acetone = 4:1)

Final Deprotection and Purification

Transient protecting groups are removed under mild acidic conditions.

Procedure :

  • Treat the DMT-protected compound with 80% acetic acid at 25°C for 30 minutes.

  • Neutralize with saturated NaHCO₃ and extract with ethyl acetate.

  • Purify via reverse-phase HPLC (acetonitrile:water = 65:35) to isolate the target compound (yield: 76%; purity: 99.1%).

Key Data :

ParameterValue
Deprotection Agent80% Acetic acid
HPLC ConditionsC18 column, 65:35 acetonitrile:water
Final Yield76%
Purity (HPLC)99.1%

Comparative Analysis of Synthetic Routes

Two alternative routes were evaluated for scalability:

RouteKey StepYieldPurityCost Efficiency
1DMT protection before phosphorylation68%98.5%Moderate
2Phosphorylation before DMT protection76%99.1%High

Quality Control Metrics

Critical quality attributes for the final compound:

ParameterSpecificationMethod
Purity≥99%HPLC (C18 column)
Residual Solvents<0.1% (ICH Q3C)GC-FID
Phosphoramidite Content97–102%³¹P NMR
Stereochemical Integrity>99% eeChiral HPLC

Industrial-Scale Considerations

  • Cost Drivers : DMT chloride ($220/g) and phosphoramidite reagents ($150/g) account for 70% of raw material costs.

  • Optimization : Switching to continuous flow synthesis reduced reaction times by 40% and improved yields to 81%.

  • Environmental Impact : Recycling acetonitrile and ethyl acetate reduced waste by 35% (E-factor = 18.2).

Chemical Reactions Analysis

Types of Reactions

N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons or an increase in oxidation state. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the gain of electrons or a decrease in oxidation state. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens in the presence of a catalyst or nucleophiles in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, reduction may yield alcohols or amines, and substitution may yield halogenated compounds or other derivatives.

Scientific Research Applications

Chemistry

N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide serves as a versatile building block in organic synthesis. Its structural complexity allows it to be used as a reagent in various chemical reactions, facilitating the development of more intricate molecules.

Biological Research

The compound is under investigation for its potential biological activities. Preliminary studies suggest it may interact with specific enzymes or receptors, potentially modulating biological pathways relevant to disease processes.

Case Study: Inhibition of Enzymatic Activity
A study demonstrated that derivatives of this compound could inhibit specific kinases involved in cancer progression, suggesting a role in therapeutic applications against malignancies.

Medicinal Applications

The therapeutic potential of this compound is being explored in drug development. Its ability to inhibit certain biological pathways makes it a candidate for further research in pharmacology.

Table 1: Potential Therapeutic Targets

Target Enzyme/PathwayPotential Effect
Kinase InhibitionReduced tumor growth
Enzyme ModulationAltered metabolic pathways

Industrial Applications

In the industrial sector, this compound is being utilized in the synthesis of new materials and as a precursor for various chemical products. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Mechanism of Action

The mechanism of action of N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The exact mechanism may vary depending on the application and the biological system in which it is used. Generally, the compound may bind to specific receptors or enzymes, modulating their activity and leading to downstream effects.

Biological Activity

N'-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-N,N-dimethylmethanimidamide (CAS No. 115973-59-6) is a complex organic compound with potential biological activities. This article explores its synthesis, biological activity, and implications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C44H55N8O6PC_{44}H_{55}N_8O_6P, with a molecular weight of approximately 822.93 g/mol. The structure includes various functional groups that may contribute to its biological activity, including methoxy groups, a purine moiety, and phosphanyl derivatives.

Biological Activity Overview

The biological activities of this compound have been evaluated in various studies, focusing on its potential as an anticancer agent and its interactions with biological pathways.

1. Anticancer Activity

Several studies have investigated the anticancer properties of compounds structurally similar to this compound. For instance, derivatives of similar structures have shown significant cytotoxic effects against various cancer cell lines, including:

Cell Line IC50 (µM) Reference
RKO70.23
MDA-MB-231Varies
HeLaVaries

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

The proposed mechanism of action for this compound involves:

  • Enzyme Inhibition: The compound may inhibit specific enzymes involved in cancer cell metabolism, leading to reduced growth and survival.
  • Antioxidant Activity: Like other methoxy-substituted compounds, it may exhibit antioxidant properties that protect normal cells from oxidative damage while targeting cancer cells.

3. Case Studies

A notable case study involved the evaluation of a related compound's activity against Leishmania mexicana, showing promising leishmanicidal effects with IC50 values below 1 µM for several derivatives, indicating potential for further development in treating parasitic infections .

Research Findings

Recent findings indicate that the biological activity of this compound could be attributed to its structural complexity and the presence of multiple active functional groups.

Table: Summary of Biological Activities

Activity Description Reference
AnticancerCytotoxicity against multiple cancer cell lines
AntioxidantRadical scavenging potential
LeishmanicidalEffective against Leishmania species

Comparison with Similar Compounds

N-{9-[(2R,4S,5R)-5-{[bis(4-methoxyphenyl)(phenyl)methoxy]methyl}-4-({bis(propan-2-yl)aminophosphanyl}sulfanyl)oxolan-2-yl]-9H-purin-6-yl}benzamide (Compound 12)

  • Key Differences :
    • Base Modification : Benzamide group at the purine N6 position instead of dimethylmethanimidamide.
    • Phosphoramidite Group : Contains a thiophosphate (sulfanyl) linkage instead of a standard phosphate.
  • Synthesis : Similar phosphoramidite coupling but requires additional sulfurization steps.
  • Applications : Thiophosphate linkages enhance nuclease resistance in therapeutic oligonucleotides .

N-{9-[(2R,4S,5S)-5-({[bis(4-methoxyphenyl)(phenyl)methyl]sulfanyl}methyl)-4-({bis(propan-2-yl)aminophosphanyl}oxy)oxolan-2-yl]-9H-purin-6-yl}benzamide (Compound 35)

  • Key Differences :
    • Sugar Protection : A sulfanylmethyl group replaces the DMT at the 5'-position.
    • Yield : Lower yield (46%) due to steric hindrance during coupling .
  • Applications : Used in antisense oligonucleotides with altered pharmacokinetic profiles.

LNA-Guanosine 3'-CE Phosphoramidite ()

  • Key Differences: Sugar Conformation: Bicyclic 2.2.1 heptane structure (locked nucleic acid, LNA) for enhanced binding affinity. Base: Guanosine instead of 6-oxopurine.
  • Applications : LNAs improve target mRNA binding in gene-silencing therapies .

Comparative Analysis of Physicochemical Properties

Property Target Compound Compound 12 Compound 35 LNA-Guanosine
Protecting Groups DMT, 2-cyanoethyl DMT, thiophosphate Sulfanylmethyl DMT, LNA bicyclic
Base Functionalization Dimethylmethanimidamide Benzamide Benzamide Guanosine
Synthesis Yield 65–70%* 55% 46% 60–75%
Thermal Stability Stable ≤ 175°C Stable ≤ 160°C Stable ≤ 150°C Stable ≤ 200°C
Key Applications siRNA, Antisense Antisense Antisense Gene silencing

*Estimated based on analogous protocols in .

Q & A

Q. What synthetic strategies are employed to prepare this compound, and how are key intermediates validated?

The synthesis involves multi-step protection/deprotection and phosphorylation. A core strategy includes:

  • Fmoc transient base protection : Used to block reactive sites during nucleoside coupling, as seen in analogous Fmoc-protected adenosine derivatives (e.g., 6-N-(9-fluorenylmethoxycarbonyl)-2'-deoxyadenosine). Deprotection is achieved via aqueous pyridine treatment, followed by silica gel chromatography .
  • Phosphorylation : Bis(N,N-diisopropylamino)methoxyphosphine is reacted with cyanoethanol to introduce the phosphoramidite moiety. Reaction conditions (e.g., anhydrous solvents, controlled temperatures) prevent hydrolysis and ensure high yields .
  • Validation : Intermediates are confirmed via 1H^1H-NMR (e.g., δ 1.2–1.4 ppm for diisopropylamino protons) and LC-MS to verify molecular weights .

Q. What analytical methods are critical for structural characterization?

  • Nuclear Magnetic Resonance (NMR) : 1H^1H- and 13C^{13}C-NMR resolve substituents like methoxy (δ 3.3–3.8 ppm), cyanoethoxy (δ 2.7–3.1 ppm), and aromatic protons (δ 6.8–7.5 ppm). Anomeric protons in the oxolane ring appear at δ 5.2–5.6 ppm .
  • Mass Spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak (e.g., [M+H]+^+) and detects impurities (<2%) .

Q. What safety protocols are essential during handling?

  • Storage : Store at -20°C in airtight containers under inert gas (argon) to prevent oxidation and moisture absorption .
  • Hazard Mitigation : Use PPE (gloves, goggles) due to acute toxicity (LD50_{50} < 50 mg/kg in rodents) and environmental risks (aquatic toxicity LC50_{50} < 1 mg/L). Avoid inhalation and skin contact; work in fume hoods .

Advanced Research Questions

Q. How can phosphorylation efficiency be optimized while minimizing side reactions?

  • Catalytic Control : Use 1H-tetrazole (0.45 M) as an activator for phosphoramidite coupling, reducing reaction time to 30 minutes at 25°C. Excess activator (>2 eq.) risks cyanoethyl group cleavage .
  • Solvent Selection : Anhydrous acetonitrile or dichloromethane minimizes hydrolysis. Trace water (>50 ppm) leads to <70% yield due to competing hydrolysis .
  • Mechanistic Insight : Monitor reaction progress via 31P^{31}P-NMR to detect phosphite triester intermediates (δ 140–150 ppm) .

Q. How does the compound’s stability vary under different storage conditions?

  • Thermal Stability : Degrades above 40°C (TGA 5% mass loss at 45°C). Lyophilization at -80°C preserves integrity for >6 months .
  • pH Sensitivity : Stable in neutral buffers (pH 6–8) but hydrolyzes rapidly under acidic (pH < 4) or basic (pH > 10) conditions, forming adenine derivatives (LC-MS confirmation) .

Q. What challenges arise during purification, and how are they resolved?

  • Byproduct Removal : Side products (e.g., deprotected purines) are separated via reverse-phase HPLC (C18 column, 0.1% TFA in H2 _2O/MeCN gradient) .
  • Solvent Systems : Use hexane/ethyl acetate (3:1) for silica gel chromatography to resolve diastereomers. Add 1% triethylamine to suppress silanol interactions .

Q. What is the role of the bis(4-methoxyphenyl)phenylmethyl (DMT) group, and how is it selectively removed?

  • Protection Strategy : The DMT group shields the 5'-hydroxyl during solid-phase synthesis. Its lipophilicity aids in HPLC-based purity checks (retention time shifts upon cleavage) .
  • Deprotection : Treat with 3% dichloroacetic acid in dichloromethane (2 × 2 min). Monitor via UV-vis (498 nm absorbance loss) .

Q. How can side products from incomplete coupling be identified and quantified?

  • Analytical Workflow :
    • LC-MS/MS : Detect truncated sequences (e.g., missing phosphoramidite groups) using collision-induced dissociation (CID) .
    • Ion-Exchange Chromatography : Resolve charged impurities (e.g., free phosphate) with a NaCl gradient (0–1 M) .

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